bis(7)-Tacrine
Overview
Description
Tacrine is an amino acridine compound that inhibits acetylcholinesterase (AChE), and has been proposed as a clinical treatment for Alzheimer’s disease. bis-Tacrine is a tacrine dimer, linked via a 7-carbon alkyl spacer. It inhibits AChE with an IC50 of 0.40 nM, making it more than 1,000 times more potent than tacrine. bis-Tacrine also protects against hydrogen peroxide induced apoptosis in rat pheochromocytoma cells.
Mechanism of Action
Target of Action
Bis(7)-Tacrine, also known as 9-Amino-1,2,3,4-tetrahydroacridine bis 1,7-heptylene dihydrochloride, is a potent acetylcholinesterase (AChE) inhibitor . AChE is an enzyme that breaks down acetylcholine, a key neurotransmitter in the brain involved in memory and cognition. By inhibiting AChE, this compound increases the concentration of acetylcholine in the brain, thereby enhancing cholinergic function .
Mode of Action
This compound acts by binding to the active site of AChE, preventing the enzyme from hydrolyzing acetylcholine .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cholinergic pathway. By inhibiting AChE, this compound prevents the breakdown of acetylcholine, leading to an increase in the concentration of this neurotransmitter in the synaptic cleft . This enhances signal transmission in cholinergic neurons, which play a crucial role in memory and cognition .
Pharmacokinetics
Like other ache inhibitors, it is likely to be well-absorbed after oral administration, metabolized in the liver, and excreted in the urine
Result of Action
The primary result of this compound’s action is an enhancement of cholinergic function in the brain. This is achieved by increasing the concentration of acetylcholine in the synaptic cleft, which enhances signal transmission in cholinergic neurons . This can lead to improvements in memory and cognition, particularly in individuals with neurodegenerative disorders such as Alzheimer’s disease .
Biochemical Analysis
Biochemical Properties
9-Amino-1,2,3,4-tetrahydroacridine bis 1,7-heptylene dihydrochloride is a potent inhibitor of acetylcholinesterase (AChE), an enzyme responsible for breaking down the neurotransmitter acetylcholine . By inhibiting AChE, this compound increases the levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission. This interaction is particularly relevant in the context of neurodegenerative diseases such as Alzheimer’s disease, where cholinergic deficits are observed .
Cellular Effects
The effects of 9-Amino-1,2,3,4-tetrahydroacridine bis 1,7-heptylene dihydrochloride on cells are multifaceted. It influences cell signaling pathways by modulating acetylcholine levels, which in turn affects various downstream signaling cascades. This compound has been shown to impact gene expression and cellular metabolism, potentially altering the expression of genes involved in synaptic plasticity and energy metabolism . Additionally, it may affect the proliferation and differentiation of neural cells, contributing to its therapeutic potential in neurodegenerative conditions.
Molecular Mechanism
At the molecular level, 9-Amino-1,2,3,4-tetrahydroacridine bis 1,7-heptylene dihydrochloride exerts its effects primarily through the inhibition of acetylcholinesterase . The compound binds to the active site of the enzyme, preventing the hydrolysis of acetylcholine. This inhibition leads to an accumulation of acetylcholine in the synaptic cleft, enhancing cholinergic signaling . Additionally, this compound may interact with other biomolecules, such as nicotinic and muscarinic acetylcholine receptors, further modulating cholinergic transmission .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 9-Amino-1,2,3,4-tetrahydroacridine bis 1,7-heptylene dihydrochloride have been observed to change over time. The compound is known to be highly hygroscopic and should be stored desiccated to maintain its stability . Over time, degradation of the compound may occur, potentially affecting its efficacy in long-term studies. In both in vitro and in vivo studies, the long-term effects on cellular function have been noted, with sustained inhibition of acetylcholinesterase leading to prolonged cholinergic enhancement.
Properties
IUPAC Name |
N,N'-bis(1,2,3,4-tetrahydroacridin-9-yl)heptane-1,7-diamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H40N4.2ClH/c1(2-12-22-34-32-24-14-4-8-18-28(24)36-29-19-9-5-15-25(29)32)3-13-23-35-33-26-16-6-10-20-30(26)37-31-21-11-7-17-27(31)33;;/h4,6,8,10,14,16,18,20H,1-3,5,7,9,11-13,15,17,19,21-23H2,(H,34,36)(H,35,37);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHKXINFBJWDTSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC3=CC=CC=C3C(=C2C1)NCCCCCCCNC4=C5CCCCC5=NC6=CC=CC=C64.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H42Cl2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80433317 | |
Record name | Bis(7)-tacrine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80433317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
565.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
224445-12-9 | |
Record name | Bis(7)-tacrine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80433317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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